![molecular formula C7H11ClN2O2S B13170297 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride is a chemical compound that features an imidazole ring, a sulfur atom, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid
- Imidazolepropionic acid
- (S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
Uniqueness
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H11ClN2O2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-4-3-8-7(9)12-5-2-6(10)11;/h3-4H,2,5H2,1H3,(H,10,11);1H |
InChIキー |
PSHQFQPDGYMXCY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


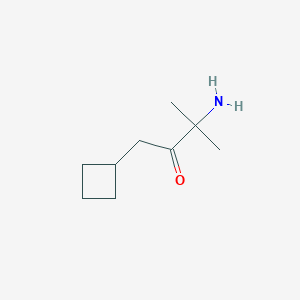
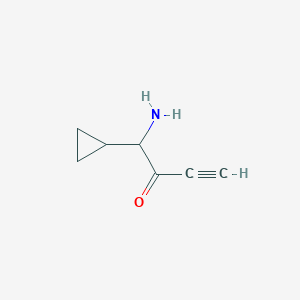



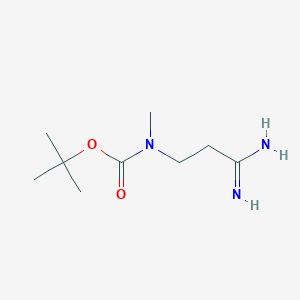
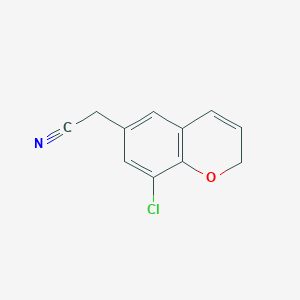
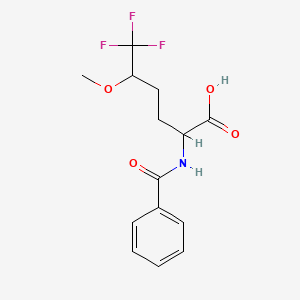
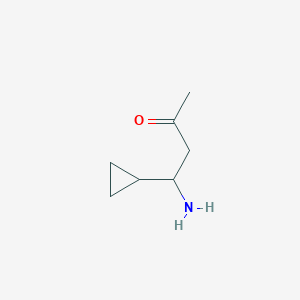
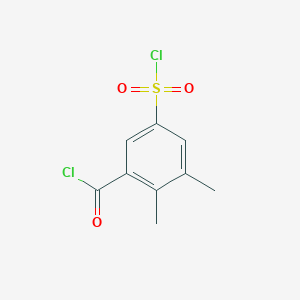


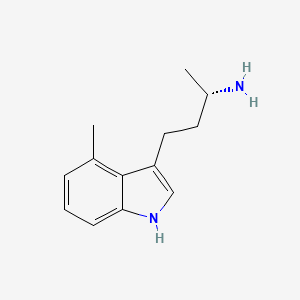
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
